molecular formula C11H12O4 B7806421 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-

2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-

Cat. No. B7806421
M. Wt: 208.21 g/mol
InChI Key: HJBWJAPEBGSQPR-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, also known as 3-(3,4-dimethoxyphenyl)acrylic acid, is a hydroxycinnamic acid . It is a natural product found in Bacopa monnieri, Sabia japonica, and other organisms . The molecular formula is C11H12O4 and the molecular weight is 208.21 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(3,4-dimethoxyphenyl)prop-2-enoic acid . The InChI string is InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13) . The Canonical SMILES is COC1=C(C=C(C=C1)C=CC(=O)O)OC .


Physical And Chemical Properties Analysis

The molecular weight of 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)- is 208.21 g/mol . The XLogP3 value is 1.8 . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The rotatable bond count is 4 . The exact mass is 208.07355886 g/mol .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBWJAPEBGSQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871869
Record name 3,4-Dimethoxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-

CAS RN

2316-26-9
Record name 3′,4′-Dimethoxycinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2316-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1000 g (6.024 mol) of 3,4-dimethoxybenzaldehyde in 3 L pyridine, 1378.3 g (13.25 mol) of malonic acid and 100 mL of piperidine were added. The resulting mixture was stirred at 105° C. to 110° C. for 6-8 h. After completion of the reaction, the reaction mixture was cooled to 25° C. to 30° C. and slowly quenched the reaction mixture into 10 L of 5% sodium hydroxide solution at 25° C. to 30° C. (pH: 9-10). The reaction mixture was washed with ethyl acetate (2×5 L) and the organic layer separated was washed with 2 L of 5% sodium hydroxide solution. The aqueous layers were combined and cooled to 15° C. to 20° C. The aqueous layer was acidified slowly with 2.5 L of 50% sulphuric acid below 20° C. (pH: 1-2). After an additional 30-45 min stirring at 15° C. to 20° C., the solid obtained was collected by filtration, washed with 10 L of water followed by 4 L of n-hexane. The partially dried compound was unloaded into trays and dried at 55° C. to 60° C. for 8-10 h to give 1110 g of the title compound.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
1378.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3,4-Dimethoxybenzaldehyde (25 g, 0.15 mol), malonic acid (32.87 g, 0.31 mol) and piperidine (1 mL) were dissolved in pyridine (100 mL) under stirring. The reaction mixture was heated at 80° C. for 3 h, after which the temperature was further increased to 120° C. and maintained at this temperature for 3 h. The reaction mixture was cooled, diluted with water (70 mL) and pH of the solution was adjusted to 9 by addition of 10% aqueous sodium hydroxide solution. The mixture was extracted with ethyl acetate (3×150 mL). The pH of the aqueous layer was adjusted to 2 by addition of aqueous HCl (1:1) and the resulting solid was filtered and dried to afford the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
32.87 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3,4-Dimethoxybenzaldehyde (5 g), malonic acid (4.7 g), piperidine (0.5 ml) and pyridine (15 ml) were refluxed for six hours. The reaction mixture was poured into ice-cold water and acidified with 6M hydrochloric acid. The resultant solid was filtered, washed with water and dried under vacuum.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-
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Citations

For This Compound
46
Citations
C Xiaoli, T Shimaoka, G Qiang, Z Youcai - Waste Management, 2008 - Elsevier
Humic acid (HA) and fulvic acid (FA) extracted from landfills at different landfill ages were characterized by elemental composition, 13 C CP/MAS NMR, and TMAH-Py-GC/MS. The …
Number of citations: 81 www.sciencedirect.com
D Martinez-Balmori, FL Olivares, R Spaccini… - Journal of analytical and …, 2013 - Elsevier
The chemical nature of organic matter during the process of vermicomposting of cattle manure and filter cake from a sugar factory was characterized by thermochemolysis. The …
Number of citations: 47 www.sciencedirect.com
F Shadkami, R Helleur - Journal of Chromatography A, 2009 - Elsevier
A simple and direct approach was developed for thermochemolytic analysis of a wide range of biomolecules present in plant materials using an injection port of a gas chromatograph/…
Number of citations: 20 www.sciencedirect.com
AM Chu, EC Llaguno, R Helleur, T Abrajano - Santiago, 1999 - researchgate.net
Tetramethylammonium hydroxide (TMAH) thermochemolysis with GC-MS analysis was used to characterize the organic matter and their humic (HA) and fulvic acid (H4) fractions in the …
Number of citations: 2 www.researchgate.net
L Mansuy, Y Bourezgui, E Garnier-Zarli, E Jardé… - Organic …, 2001 - Elsevier
Humic substances were extracted from two sediment cores sampled in a river on the outskirts of a large city (Deûle near Lille, France) and in its highly polluted oxbow-lake. Humic acids …
Number of citations: 54 www.sciencedirect.com
SK Dodla, JJ Wang, RL Cook - Soil Science Society of America …, 2012 - Wiley Online Library
Humic acids (HAs) play an important role in regulating the biogeochemistry of soils and sediments. The chemical structural composition of humic substances in wetland soils especially …
Number of citations: 29 acsess.onlinelibrary.wiley.com
JC Del Rio, F Martin, FJ Gonzalez-Vila - TrAC Trends in Analytical …, 1996 - Elsevier
The high-temperature reaction of macromolecules with tetra-alkylammonium hydroxides has significantly improved the use of the conventional pyrolytic procedures which are widely …
Number of citations: 115 www.sciencedirect.com
P Zhou, GX Pan, R Spaccini… - European journal of soil …, 2010 - Wiley Online Library
A combination of solid‐state CPMAS‐ 13 C‐NMR and TMAH thermochemolysis‐GC/MS was applied to investigate the molecular composition of particulate organic matter (POM) …
L Chen, MA Nanny, DRU Knappe… - … science & technology, 2004 - ACS Publications
Newsprint samples collected from 12−16 ft (top layer (TNP)), 20−24 ft (middle layer (MNP)), and 32−36 ft (bottom layer (BNP)) below the surface of the Norman Landfill (NLF) were …
Number of citations: 20 pubs.acs.org
H Zhang - 1993 - research.library.mun.ca
Forest decline has caused great concern in North America. In recent years, the relationship between environmental stress and the concentration of certain organic compounds in plant …
Number of citations: 8 research.library.mun.ca

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